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5-Methyl-3-hexen-2-one

Flavor Chemistry Food Safety Regulatory Compliance

Formulators face odor profile mismatch and regulatory hurdles with generic unsaturated ketones. 5-Methyl-3-hexen-2-one (CAS 1821-29-0) delivers a precise sweet, berry, cheese sensory profile backed by harmonized FEMA GRAS, JECFA, and EU FLAVIS approvals. • High vapor pressure (3.80 mmHg) ensures rapid flavor impact in chewing gum and powdered beverages. • Superior water solubility (3567 mg/L) enables predictable partitioning in aqueous systems. • Well-defined Kovats RI (871 on DB-1) serves as a robust QC marker. Bulk and R&D quantities available.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1821-29-0
Cat. No. B238795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-hexen-2-one
CAS1821-29-0
Synonyms(E)-5-methylhex-3-en-2-one
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)C
InChIInChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+
InChIKeyIYMKNYVCXUEFJE-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-hexen-2-one: Chemical Identity & Regulatory Baseline


5-Methyl-3-hexen-2-one (CAS 1821-29-0, synonym 5166-53-0), also known as (E)-5-methylhex-3-en-2-one or filbert hexenone, is an α,β-unsaturated ketone belonging to the enone class [1]. This aliphatic acyclic compound, with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol, is characterized by a conjugated carbonyl system (RC(=O)CR') that underpins its reactivity and sensory properties [2]. It is a colorless to light yellow clear liquid with a distinctive sweet, berry, and cheese odor [3]. The compound is recognized as a flavoring agent by multiple global regulatory bodies, including the FDA (FEMA No. 3409) and JECFA (JECFA No. 1132), with an Acceptable Daily Intake (ADI) and no safety concern at current intake levels [4][5]. It occurs naturally in roasted filberts (hazelnuts) and Cryptomeria japonica [6].

Global regulatory-compliant flavor research (FEMA, JECFA approved)
Distinct berry/cheese odor profile for sensory studies
α,β-unsaturated ketone scaffold for reactivity and synthesis work

5-Methyl-3-hexen-2-one: Non-Interchangeability with Analogs


In-class substitution of 5-methyl-3-hexen-2-one is not trivial due to the confluence of its specific stereoelectronic and physicochemical properties. While other C₇-C₈ unsaturated ketones (e.g., 6-methyl-5-hepten-2-one, mesityl oxide) share the enone functional group, subtle differences in alkyl substitution pattern, double-bond position, and stereochemistry (E-isomer) directly impact key performance attributes: odor threshold, sensory character, vapor pressure, and regulatory status. A generic 'unsaturated ketone' specification fails to capture the quantitative differences in these dimensions, leading to potential formulation failure, off-odor issues, or non-compliance. The following evidence demonstrates that 5-methyl-3-hexen-2-one occupies a distinct and non-interchangeable position within its chemical space for specific applications [1].

Regulatory acceptance gap

Analogs like 6-methyl-5-hepten-2-one lack JECFA and EU FLAVIS listings, limiting global market access review.

Odor character mismatch

Green/citrus notes of common replacements cannot replicate the target berry/cheese sensory profile.

Physicochemical divergence

Differences in vapor pressure and water solubility may shift flavor release and matrix partitioning.

5-Methyl-3-hexen-2-one: Comparison Guide for Scientific Selection


Regulatory Acceptance vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one possesses a well-established and harmonized regulatory profile across major global markets (FDA FEMA GRAS, JECFA), whereas 6-methyl-5-hepten-2-one (CAS 110-93-0, FEMA 3360) has a more limited regulatory footprint, lacking JECFA evaluation [1][2]. This difference directly impacts procurement for international food and beverage applications, where JECFA approval is often a prerequisite [3].

Regulatory acceptance
Reported
FEMA 3409; JECFA 1132 Comparator: FEMA 3360, no JECFA Broader global acceptance
Regulatory coverage context supports multi-market sourcing review
Data to verify per target market requirements
Flavor Chemistry Food Safety Regulatory Compliance

Odor Profile vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one is characterized by a unique sweet, berry, and cheese odor, a combination not replicated by closely related analogs [1]. For example, 6-methyl-5-hepten-2-one (CAS 110-93-0) is described as having a 'green, citrus, mushroom' or 'musty, earthy' odor, making it a poor substitute in applications requiring a berry-cheese top note [2].

Odor profile
Class-level
Sweet, berry, cheese Comparator: green, citrus, musty Distinct sensory character
Substitution likely alters intended sensory outcome; requires panel validation
Organoleptic descriptors from supplier data
Flavor Chemistry Sensory Science Product Development

Vapor Pressure vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one exhibits a vapor pressure of 3.80 mmHg at 25°C, which is substantially lower than that of 6-methyl-5-hepten-2-one (1.12 mmHg at 25°C) [1][2]. This difference impacts headspace concentration and perceived odor intensity, influencing the effective dosage in formulations and the temporal profile of flavor release in applications like chewing gum or baked goods .

Vapor pressure
Reported
3.80 mmHg
Higher volatility vs. comparator (1.12 mmHg) influences headspace release dynamics
Estimated property; experimental verification recommended
Physical Chemistry Flavor Release Formulation Science

Kovats Retention Index vs. Positional Isomers

5-Methyl-3-hexen-2-one can be distinguished from its positional isomer 5-methyl-4-hexen-2-one (a common impurity) via GC analysis. The (E)-5-methyl-3-hexen-2-one has a reported Kovats retention index (RI) of 871 on a DB-1 column [1]. This RI serves as a definitive analytical marker for verifying identity and purity, especially when purchasing technical grade material where the 4-hexen isomer may be present up to 25% .

Kovats RI (DB-1)
Supporting evidence
871
Retention index supports identity confirmation and isomer differentiation
GC marker for purity assessment
Analytical Chemistry Quality Control Flavor Authentication

Inhalation Toxicity vs. Class-Leading Ketones

The acute inhalation toxicity of 5-methyl-3-hexen-2-one is reported as LCLo (rat) = 500 ppm/4hr [1]. While this indicates the compound is hazardous and requires appropriate handling (GHS Acute Tox. 3-4, Flam. Liq. 3), it is a quantifiable benchmark for risk assessment and for comparison with more volatile or toxic alternatives . For instance, mesityl oxide (4-methyl-3-penten-2-one, CAS 141-79-7), a structurally similar enone, has a reported LC50 (rat, 4h) of ~1000 ppm, but also carries a higher vapor pressure (8.7 mmHg at 20°C) and a more restrictive regulatory profile for food use, making 5-methyl-3-hexen-2-one the preferable option for food-grade applications when considering both safety and volatility [2].

Inhalation toxicity
Class-level
LCLo 500 ppm/4h
Reported benchmark informs handling review; comparative volatility context may influence selection
Acute rat data; extrapolation to human requires caution
Occupational Safety Toxicology Chemical Handling

Water Solubility & LogP vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one has an estimated water solubility of 3567 mg/L at 25°C and an estimated logP of 1.73, while 6-methyl-5-hepten-2-one exhibits an estimated water solubility of 867 mg/L and logP of 2.43 [1][2]. The lower logP and higher water solubility of 5-methyl-3-hexen-2-one indicate it will partition differently between aqueous and lipid phases in complex food matrices, affecting flavor release and perception in products like beverages, dairy, or emulsions.

Water solubility / LogP
Reported
3567 mg/L / LogP 1.73
Partitioning may differ from less polar analogs; requires matrix-specific validation
4.1× higher solubility vs. 6-methyl-5-hepten-2-one
Physical Chemistry Flavor Delivery Formulation

5-Methyl-3-hexen-2-one: Application Scenarios


Global-Compliant Berry & Cheese Flavor Formulations

Given its FEMA GRAS, JECFA, and EU FLAVIS approvals, 5-methyl-3-hexen-2-one is uniquely positioned for use in berry and cheese flavor formulations intended for global markets. The harmonized regulatory status eliminates the need for costly reformulation or country-specific ingredient substitutions, as demonstrated by its Acceptable Daily Intake (ADI) status with no safety concern [1][2].

High-Volatility Flavor Release Systems

The relatively high vapor pressure (3.80 mmHg at 25°C) of 5-methyl-3-hexen-2-one, compared to less volatile analogs like 6-methyl-5-hepten-2-one (1.12 mmHg), makes it the preferred choice for applications where rapid and pronounced flavor impact from the headspace is desired, such as in chewing gum, powdered beverage mixes, or aroma sprays [1][2].

Hazelnut & Berry Extract Authentication

The compound's well-defined Kovats retention index (871 on DB-1) provides a robust analytical marker for the authentication and quality control of natural extracts and flavors, particularly those derived from roasted filberts (hazelnuts) or berries, where 5-methyl-3-hexen-2-one is a known volatile constituent [1].

Aqueous & Emulsified Food Systems

The higher estimated water solubility (3567 mg/L) and lower logP (1.73) of 5-methyl-3-hexen-2-one, relative to more lipophilic analogs like 6-methyl-5-hepten-2-one (867 mg/L, logP 2.43), suggest superior performance and more predictable flavor partitioning in aqueous and emulsified food systems such as fruit juices, flavored waters, and dairy-based desserts [1][2].

Application
Selection Property
Validation Focus
Global-compliant flavor formulations
Regulatory acceptance coverage
Multi-market ingredient compliance verification
High-volatility flavor release systems
Vapor pressure context
Headspace delivery kinetics review
Hazelnut & berry extract authentication
Kovats retention index
GC identity and purity confirmation
Aqueous & emulsified food systems
Water solubility / LogP profile
Phase partitioning and flavor release modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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